Angiogenin (108-122)

Description

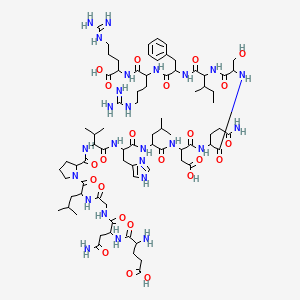

Structure

2D Structure

Properties

Molecular Formula |

C78H125N25O23 |

|---|---|

Molecular Weight |

1781.0 g/mol |

IUPAC Name |

4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |

InChI Key |

OQNNLMANCATHNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Angiogenin (108-122): A C-Terminal Peptide with Inhibitory Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), a 14.1 kDa protein first isolated in 1985 by Vallee and colleagues from the conditioned medium of human adenocarcinoma cells, is a potent stimulator of new blood vessel growth, a process known as angiogenesis.[1][2] A member of the ribonuclease (RNase) A superfamily, ANG's biological activity is intrinsically linked to its ribonucleolytic function.[1] While the full-length protein is a key player in both physiological and pathological angiogenesis, subsequent research has unveiled that specific fragments of ANG can act as inhibitors of its function. This technical guide focuses on the discovery, history, and functional characterization of a C-terminal fragment of human angiogenin, specifically the peptide sequence corresponding to amino acid residues 108-122. This peptide has been identified as a key inhibitor of ANG's enzymatic and angiogenic activities, making it a subject of interest for therapeutic development.

Discovery and Initial Characterization

The first indication that the C-terminal region of angiogenin could modulate its activity came from a seminal 1989 study by Rybak et al.[1] This research group synthesized a series of peptides corresponding to different regions of the ANG sequence and tested their ability to interfere with ANG's known functions. Their findings revealed that synthetic peptides from the C-terminal region, including a peptide encompassing residues 108-121, were capable of inhibiting both the enzymatic and biological activities of the full-length ANG protein.[1] In contrast, peptides derived from the N-terminal region showed no such inhibitory effects. This pivotal study established the C-terminus of angiogenin as a potential regulatory domain and introduced the concept of using ANG-derived peptides as inhibitors.

The peptide Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, was subsequently identified as a significant inhibitor of ANG's ribonucleolytic activity. Further studies by the same research group provided more quantitative data on the inhibitory potential of C-terminal peptides.

Quantitative Data on Inhibitory Activity

The inhibitory effects of Angiogenin (108-122) and related C-terminal peptides have been quantified in various assays. The key findings are summarized in the table below.

| Peptide | Assay | Substrate | Reported Inhibition | Ki Value | Reference |

| Angiogenin (108-122) | Ribonucleolytic Activity Assay | tRNA | 39% inhibition | Not explicitly reported for this fragment | |

| C-terminal peptide | Ribonucleolytic Activity Assay | Not specified | Not applicable | 278 µM | |

| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | In vivo neovascularization | Significant decrease | Not applicable |

Mechanism of Action

The inhibitory mechanism of Angiogenin (108-122) is believed to be through direct interaction with the full-length angiogenin protein, thereby preventing it from effectively binding to its substrate or cellular receptors. While the precise conformational changes induced by this interaction are not fully elucidated, the C-terminal region of angiogenin is known to play a crucial role in both its enzymatic activity and its interaction with cellular components. It is hypothesized that the (108-122) peptide competes with or disrupts the native conformation of the C-terminus, which is necessary for ANG's biological functions.

Full-length angiogenin exerts its pro-angiogenic effects through a multi-step process that includes binding to endothelial cell surface receptors, internalization, and translocation to the nucleus. Once in the nucleus, it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and angiogenesis. Furthermore, angiogenin activates intracellular signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways, which are crucial for cell survival, migration, and proliferation. By inhibiting the primary actions of angiogenin, the (108-122) peptide effectively blocks these downstream signaling events.

Below is a diagram illustrating the proposed inhibitory mechanism of Angiogenin (108-122).

Caption: Proposed inhibitory mechanism of Angiogenin (108-122).

Experimental Protocols

The characterization of Angiogenin (108-122) and its inhibitory effects have relied on several key experimental methodologies.

Peptide Synthesis

Synthetic peptides corresponding to the C-terminal region of angiogenin, including the 108-122 fragment, were first produced using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) Protocol:

-

Resin Swelling: The solid support resin is swollen in a suitable solvent (e.g., dimethylformamide - DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a weak base, typically piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Coupling reagents such as HBTU/HOBt are commonly used.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: Steps 2-5 are repeated for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA with scavengers).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final peptide is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Ribonucleolytic Activity Assay

The enzymatic activity of angiogenin and the inhibitory effect of the 108-122 peptide were assessed by measuring the cleavage of a ribonucleic acid substrate.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the RNA substrate (e.g., tRNA), and angiogenin at a specific concentration.

-

Inhibitor Addition: For inhibition assays, the Angiogenin (108-122) peptide is pre-incubated with angiogenin before the addition of the substrate.

-

Incubation: The reaction is incubated at a controlled temperature for a defined period.

-

Reaction Termination: The reaction is stopped, for example, by adding a precipitating agent like perchloric acid to separate the undigested RNA from the acid-soluble cleavage products.

-

Quantification: The amount of RNA cleavage is quantified. This can be done by measuring the absorbance of the acid-soluble supernatant at 260 nm or by analyzing the RNA fragments using gel electrophoresis.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the activity of angiogenin in the presence and absence of the inhibitor.

Chick Chorioallantoic Membrane (CAM) Assay

The in vivo anti-angiogenic activity of Angiogenin (108-123) was demonstrated using the chick chorioallantoic membrane (CAM) assay. This assay is a widely used model to study angiogenesis.

General Protocol:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.

-

Sample Application: On a later embryonic day (e.g., day 9 or 10), a carrier (e.g., a sterile filter disc or a gel-based pellet) containing the test substance (angiogenin alone or with the inhibitory peptide) is placed on the CAM.

-

Incubation: The eggs are resealed and returned to the incubator for a few days (typically 2-3 days).

-

Observation and Quantification: The CAM is observed under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessels growing towards the implant or by measuring the area of neovascularization.

-

Comparison: The angiogenic response in the presence of the inhibitor is compared to the response with angiogenin alone and a negative control.

The following diagram illustrates a general workflow for the experimental characterization of Angiogenin (108-122).

Caption: Experimental workflow for the synthesis and functional characterization of Angiogenin (108-122).

Angiogenin Signaling Pathways and Inhibition

Full-length angiogenin is known to activate several key signaling pathways in endothelial cells that are critical for angiogenesis. The inhibitory peptide Angiogenin (108-122) is presumed to prevent the initiation of these cascades by blocking the initial interaction of angiogenin with the cell.

Caption: Overview of Angiogenin-activated signaling pathways.

Conclusion and Future Directions

The discovery of the inhibitory properties of the Angiogenin (108-122) peptide marked a significant step in understanding the structure-function relationship of angiogenin. This C-terminal fragment has served as a valuable tool for probing the mechanisms of ANG action and as a lead compound for the development of more potent and specific angiogenin inhibitors. Future research in this area may focus on several key aspects:

-

High-Resolution Structural Studies: Determining the crystal or NMR structure of the Angiogenin:Angiogenin (108-122) complex would provide detailed insights into the molecular basis of inhibition.

-

Development of More Potent Analogs: Rational design and chemical modification of the 108-122 peptide sequence could lead to the development of inhibitors with improved affinity and stability.

-

In Vivo Efficacy Studies: Further investigation of the therapeutic potential of Angiogenin (108-122) and its derivatives in preclinical models of cancer and other angiogenesis-dependent diseases is warranted.

-

Elucidation of Specific Signaling Interactions: While it is presumed that the peptide acts by inhibiting full-length ANG, direct interactions of the peptide with cellular components cannot be entirely ruled out and may warrant further investigation.

References

An In-depth Technical Guide to the Structure and Sequence of Angiogenin (108-122) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), a 14.1 kDa protein, is a potent mediator of neovascularization, the formation of new blood vessels.[1] Its involvement in various physiological and pathological processes, including tumor growth and neurodegeneration, has made it a significant target for therapeutic development.[2][3] The C-terminal fragment of angiogenin, specifically the peptide spanning amino acid residues 108-122, has been identified as a key modulator of angiogenin's biological activity. This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of the Angiogenin (108-122) peptide, with a focus on its synthesis, purification, and methods for assessing its biological activity.

Peptide Structure and Sequence

The Angiogenin (108-122) peptide is a 15-amino acid sequence derived from the C-terminus of the full-length human Angiogenin protein.

Table 1: Physicochemical Properties of Angiogenin (108-122)

| Property | Value | Reference |

| Amino Acid Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg | [4] |

| One-Letter Code | ENGLPVHLDQSIFRR | [4] |

| Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ | |

| CAS Number | 112173-49-6 |

Biological Activity and Mechanism of Action

The Angiogenin (108-122) peptide functions as an inhibitor of the full-length Angiogenin protein. This inhibitory activity is crucial in the context of diseases where Angiogenin is upregulated, such as cancer. The peptide exerts its effects by competing with the full-length protein, thereby modulating its enzymatic and biological functions.

Inhibition of Ribonucleolytic Activity

Full-length Angiogenin possesses ribonucleolytic activity that is essential for its angiogenic properties. The (108-122) peptide has been shown to inhibit this enzymatic activity.

Table 2: Quantitative Data on the Inhibition of Angiogenin by C-terminal Peptides

| Peptide | Inhibition Constant (Ki) | Assay Conditions | Reference |

| Angiogenin (108-123) | 278 µM | tRNA as substrate |

Note: While the specific Ki for the 108-122 fragment was not explicitly found, the closely related 108-123 peptide's data provides a strong indication of its inhibitory potential.

Anti-Angiogenic Effects

By inhibiting the action of Angiogenin, the (108-122) peptide demonstrates anti-angiogenic properties. This has been observed in in-vivo models such as the chick chorioallantoic membrane (CAM) assay, where it significantly reduces neovascularization induced by Angiogenin.

Signaling Pathways

Full-length Angiogenin exerts its effects through various signaling pathways, primarily the Extracellular signal-regulated kinase (ERK) 1/2 and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation, migration, and survival. The Angiogenin (108-122) peptide, by inhibiting the parent protein, is predicted to downregulate these signaling cascades.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of the Angiogenin (108-122) peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

References

Angiogenin (108-122) mechanism of action in angiogenesis inhibition

An In-depth Technical Guide to the Mechanism of Action of Angiogenin (108-122) in Angiogenesis Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG) is a potent, 14 kDa polypeptide that plays a critical role in the process of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Upregulated in numerous cancers, ANG promotes tumor growth and metastasis by stimulating endothelial cell proliferation, migration, and invasion.[3][4] Consequently, inhibiting the function of ANG has emerged as a promising strategy for anti-cancer therapeutics.[1] This guide focuses on the mechanism of a specific inhibitory agent: a peptide fragment derived from the C-terminus of the parent protein, Angiogenin (108-122), and its closely related analogue, Angiogenin (108-123). These peptides effectively counteract the pro-angiogenic activities of full-length ANG, demonstrating significant potential as targeted anti-angiogenic agents. This document provides a detailed overview of the inhibitory mechanisms, quantitative data on their efficacy, key experimental protocols for their evaluation, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Angiogenesis Inhibition

The anti-angiogenic activity of Angiogenin (108-122) and related C-terminal peptides stems from their ability to directly interfere with the key functions of the full-length ANG protein. The mechanism is multifaceted, involving the suppression of enzymatic activity, disruption of essential cellular translocation, and the interruption of downstream signaling cascades that are crucial for neovascularization.

Suppression of Ribonucleolytic Activity

Full-length ANG possesses ribonucleolytic (RNase) activity, which is essential for its biological functions. The peptide Angiogenin (108-123) acts as a competitive inhibitor of this enzymatic function. It impedes the degradation of transfer RNA (tRNA), a critical step in ANG's mechanism, thereby neutralizing a core component of its pro-angiogenic signaling. This direct inhibition of enzymatic activity is a foundational aspect of the peptide's anti-angiogenic effect.

Interference with Nuclear Translocation

For ANG to induce angiogenesis, it must be internalized by endothelial cells and translocate to the nucleus. Within the nucleus, ANG stimulates ribosomal RNA (rRNA) transcription, which is necessary to increase the cell's protein synthesis capacity to support proliferation and growth. The Angiogenin (108-123) peptide disrupts this nuclear translocation process. By preventing ANG from reaching its nuclear target, the peptide effectively halts the downstream events required for cell proliferation and, consequently, angiogenesis. This mechanism is also exploited by other ANG inhibitors, such as the aminoglycoside antibiotic neomycin, which blocks nuclear translocation by inhibiting phospholipase C.

Disruption of Pro-Angiogenic Signaling Cascades

ANG activates several intracellular signaling pathways to exert its effects on endothelial cells. Notably, it stimulates the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which in turn upregulates the expression of Matrix Metallopeptidase-2 (MMP2). MMPs are crucial for degrading the extracellular matrix, a necessary step for endothelial cell invasion and migration. The Angiogenin (108-123) peptide interferes with this novel mechanistic pathway, disrupting the ANG-induced phosphorylation of ERK1/2 and subsequent MMP2 expression. This action inhibits the invasive potential of endothelial cells, a critical phase of angiogenesis.

Quantitative Analysis of Inhibitory Activity

The efficacy of Angiogenin C-terminal peptides and related inhibitors has been quantified in various assays. The following tables summarize key data from published studies.

Table 1: In Vitro Inhibition of Angiogenin Activity

| Inhibitor | Target | Assay | Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| Angiogenin (108-123) | Angiogenin | tRNA Degradation | 278 µM (Ki) | Apparent inhibition constant | |

| Neomycin | Angiogenin-induced Proliferation | Endothelial Cell Proliferation | 50 µM | Abolishes ANG-induced proliferation |

| chANG / chGNA Peptides | Angiogenin | Protein Binding | ~44 nM (Kd) | High-affinity binding to ANG | |

Table 2: In Vivo Inhibition of Angiogenesis

| Inhibitor | Model | Dose | Observed Effect | Citation |

|---|---|---|---|---|

| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Not specified | Significantly decreases ANG-induced neovascularization | |

| Neomycin | Chick Chorioallantoic Membrane (CAM) Assay | 20 ng per egg | Complete inhibition of ANG-induced angiogenesis |

| N65828 (small molecule inhibitor) | Mouse Xenograft (T24/HeLa cells) | 4 and 8 mg/kg | Reduction in tumor burden and inhibition of angiogenesis | |

Key Experimental Protocols for Assessing Inhibition

The evaluation of anti-angiogenic compounds like Angiogenin (108-122) relies on a set of standardized in vitro and in vivo assays.

Endothelial Cell Tube Formation Assay

This assay is a cornerstone for assessing in vitro angiogenesis. It measures the ability of endothelial cells to form three-dimensional, capillary-like structures.

-

Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will differentiate and arrange themselves to form a network of tubules, mimicking the final stage of angiogenesis.

-

Methodology:

-

A basement membrane extract is thawed and plated in a 96-well plate, then allowed to solidify at 37°C.

-

Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are serum-starved prior to the assay.

-

The cells are harvested, counted, and resuspended in media containing the pro-angiogenic factor (e.g., full-length ANG) and the test inhibitor (e.g., Angiogenin 108-122) at various concentrations.

-

The cell suspension is added to the solidified matrix.

-

Plates are incubated for several hours (typically 4-18 hours) to allow for tube formation.

-

The resulting tube networks are visualized using light microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of branches, often with the aid of imaging software.

-

Endothelial Cell Proliferation Assay

This assay quantifies the effect of an inhibitor on the growth of endothelial cells, a fundamental component of angiogenesis.

-

Principle: Angiogenic factors stimulate the proliferation of endothelial cells. Inhibitors are expected to counteract this effect.

-

Methodology:

-

Endothelial cells are seeded in a multi-well plate at a low density.

-

The cells are treated with a pro-angiogenic stimulus (e.g., ANG) in the presence or absence of the inhibitor.

-

After an incubation period (e.g., 48 hours), cell proliferation is measured.

-

Quantification can be achieved through various methods:

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

MTT Assay: A colorimetric assay that measures metabolic activity, which correlates with cell number.

-

Thymidine Incorporation Assay: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell division.

-

-

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic activity.

-

Principle: The CAM is a highly vascularized membrane in a developing chicken embryo. The application of an angiogenic substance will induce the growth of new blood vessels radiating from the point of application in a "spoke-wheel" pattern. An inhibitor will prevent this response.

-

Methodology:

-

Fertilized chicken eggs are incubated for 3-4 days. A small window is then cut into the shell to expose the CAM.

-

A sterile carrier (e.g., a filter disc or methylcellulose pellet) containing the test substance (pro-angiogenic factor plus inhibitor) is placed directly onto the CAM. A control carrier contains only the pro-angiogenic factor.

-

The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.

-

The CAM is then examined for neovascularization. The response is typically scored based on the number and length of new blood vessels growing towards the carrier.

-

Visualizing the Mechanism and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved.

Caption: Inhibitory signaling pathway of Angiogenin (108-122).

Caption: Workflow for the endothelial cell tube formation assay.

Conclusion and Future Perspectives

The Angiogenin (108-122) peptide and its analogues represent a highly specific approach to inhibiting angiogenesis. By targeting multiple facets of the full-length ANG protein's function—from its enzymatic activity to its crucial role in nuclear signaling and activation of downstream pathways—these peptides effectively neutralize its pro-angiogenic effects. The data demonstrate potent inhibition both in vitro and in vivo, highlighting the therapeutic potential of this strategy.

For drug development professionals, C-terminal ANG peptides offer a promising starting point for creating more stable and potent peptidomimetics or small molecule inhibitors. Future research should focus on optimizing the bioavailability and pharmacokinetics of these peptides and further elucidating their interaction with the ANG protein and its cellular receptors to refine the design of next-generation anti-angiogenic therapies.

References

- 1. qyaobio.com [qyaobio.com]

- 2. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Angiogenin Enhances Cell Migration by Regulating Stress Fiber Assembly and Focal Adhesion Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Angiogenin (108-122) in Blocking Angiogenin's Ribonucleolytic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG) is a potent angiogenic factor characterized by its unique ribonucleolytic activity, which is crucial for its biological functions, including the promotion of neovascularization. The development of inhibitors targeting this enzymatic activity is a promising avenue for anti-angiogenic therapies. This technical guide provides an in-depth overview of the role and mechanism of the angiogenin-derived peptide, Angiogenin(108-122), as an inhibitor of ANG's ribonucleolytic activity. This document details the quantitative inhibitory data, experimental protocols for assessing inhibition, and the signaling pathways implicated in angiogenin's function.

Introduction to Angiogenin and its Ribonucleolytic Function

Angiogenin is a 14.1 kDa protein and a member of the ribonuclease A superfamily.[1] It is a potent stimulator of new blood vessel growth, a process critical in both normal physiological processes and pathological conditions such as tumor growth and metastasis.[2] A key feature of angiogenin that distinguishes it from other angiogenic factors is its intrinsic ribonucleolytic activity.[2] This enzymatic function, although weak compared to other ribonucleases, is essential for its angiogenic effects.[2] ANG exerts its function through several mechanisms, including the cleavage of transfer RNA (tRNA) within the cytoplasm, which leads to the production of tRNA-derived stress-induced RNAs (tiRNAs) that can inhibit translation.[3] Furthermore, upon translocation to the nucleus, angiogenin can stimulate ribosomal RNA (rRNA) transcription, promoting cell growth and proliferation.

The C-terminal region of angiogenin has been identified as a critical domain for its enzymatic and biological activities. Synthetic peptides corresponding to this region have been shown to inhibit these functions. This guide focuses on the peptide fragment comprising amino acids 108-122 of human angiogenin as a competitive inhibitor of its ribonucleolytic activity.

Quantitative Inhibition of Angiogenin's Ribonucleolytic Activity

| Inhibitor | Target | Substrate | Inhibition Constant (Ki) | Percent Inhibition |

| Angiogenin(108-123) | Angiogenin | tRNA | 278 µM | Not specified |

| Angiogenin(108-122) | Angiogenin | tRNA | Not determined | 39% |

| Angiogenin(108-121) | Angiogenin | Reticulocyte RNA | Not determined | 108% (transient) |

Table 1: Quantitative data on the inhibition of angiogenin's ribonucleolytic activity by C-terminal peptides. The Ki value for Angiogenin(108-123) provides a strong indication of the inhibitory potential of peptides from this region.

Mechanism of Action: Competitive Inhibition

Angiogenin(108-122) and related C-terminal peptides are believed to function as competitive inhibitors. This suggests that they likely bind to or near the active site of the angiogenin molecule, thereby preventing the binding and cleavage of its natural RNA substrates. The C-terminal region of angiogenin itself plays a role in substrate binding, which supports the hypothesis that peptides derived from this region can compete for this interaction.

Downstream Signaling Pathways Affected by Angiogenin

Angiogenin is known to activate intracellular signaling pathways that are crucial for cell proliferation, migration, and survival. The primary pathways implicated in angiogenin's function are the Extracellular signal-regulated kinase (ERK)1/2 and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Inhibition of angiogenin's ribonucleolytic activity by peptides such as Angiogenin(108-122) is expected to disrupt these downstream signaling events, thereby attenuating the biological effects of angiogenin.

Experimental Protocols

In Vitro Ribonucleolytic Activity Assay (tRNA Cleavage Assay)

This assay measures the ability of angiogenin to cleave a tRNA substrate and the inhibition of this activity by Angiogenin(108-122).

Materials:

-

Recombinant human angiogenin

-

Angiogenin(108-122) peptide

-

Yeast tRNA

-

Assay buffer (e.g., 33 mM Na-HEPES, pH 7.0, 33 mM NaCl, 0.1 mg/mL BSA)

-

Nuclease-free water

-

Denaturing polyacrylamide gel (e.g., 15%)

-

Urea

-

TBE buffer

-

Gel loading buffer

-

Staining solution (e.g., SYBR Gold or methylene blue)

-

Heating block or water bath

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Prepare a stock solution of Angiogenin(108-122) in nuclease-free water or an appropriate solvent.

-

In a nuclease-free microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, yeast tRNA (e.g., final concentration of 2 mg/mL), and the desired concentration of Angiogenin(108-122).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding recombinant human angiogenin (e.g., final concentration of 0.5 µM). A control reaction without the inhibitor should be run in parallel.

-

Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding an equal volume of gel loading buffer containing urea.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Stain the gel with SYBR Gold or methylene blue and visualize the RNA fragments using a gel imaging system.

-

Quantify the intensity of the intact tRNA band and the cleavage products to determine the percentage of inhibition.

Cell-Free Protein Synthesis Inhibition Assay

This assay determines the effect of Angiogenin(108-122) on the inhibition of protein synthesis caused by angiogenin's ribonucleolytic activity on ribosomes.

Materials:

-

Rabbit reticulocyte lysate system

-

Recombinant human angiogenin

-

Angiogenin(108-122) peptide

-

Amino acid mixture minus methionine

-

[³⁵S]methionine

-

Nuclease-free water

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a microcentrifuge tube, pre-incubate the rabbit reticulocyte lysate with angiogenin (e.g., 50 nM) and varying concentrations of Angiogenin(108-122) at 30°C for 15 minutes.

-

Initiate the protein synthesis reaction by adding the amino acid mixture minus methionine and [³⁵S]methionine.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by placing the tubes on ice and adding cold 10% TCA.

-

Collect the precipitated protein by filtering the mixture through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of protein synthesis relative to a control reaction without angiogenin.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the anti-angiogenic effect of Angiogenin(108-122).

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile phosphate-buffered saline (PBS)

-

Thermanox coverslips or filter paper discs

-

Recombinant human angiogenin

-

Angiogenin(108-122) peptide

-

Stereomicroscope

-

Digital camera

-

Image analysis software

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

On day 9, apply a sterile Thermanox coverslip or filter paper disc containing angiogenin (e.g., 1 µg) with or without Angiogenin(108-122) (in a suitable concentration range) onto the CAM. A control group with PBS should be included.

-

Seal the window with sterile tape and return the eggs to the incubator.

-

After 72 hours (on day 12), open the eggs and examine the CAM under a stereomicroscope.

-

Capture images of the blood vessels surrounding the implanted disc.

-

Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length using image analysis software.

-

Compare the angiogenic response in the presence and absence of Angiogenin(108-122) to determine its anti-angiogenic effect.

Conclusion and Future Directions

The peptide Angiogenin(108-122) represents a promising lead compound for the development of novel anti-angiogenic therapies. Its ability to competitively inhibit the crucial ribonucleolytic activity of angiogenin provides a clear mechanism of action. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this and other C-terminal peptide inhibitors.

Future research should focus on obtaining precise kinetic data (Ki and IC50 values) for Angiogenin(108-122) and elucidating the specific structural interactions between the peptide and the angiogenin active site. Furthermore, studies directly linking the inhibition of ribonucleolytic activity by this peptide to the downstream suppression of ERK1/2 and Akt signaling pathways in relevant cell models will be critical for its validation as a therapeutic candidate. Optimization of peptide stability and delivery will also be essential for translating these findings into clinical applications.

References

Angiogenin (108-122): A Competitive Inhibitor of Full-Length Angiogenin - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent 14.1 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] As a member of the ribonuclease (RNase) A superfamily, its biological activity, including the stimulation of cell proliferation and invasion, is intrinsically linked to its ribonucleolytic function.[2][3] The dysregulation of angiogenin activity is implicated in various pathologies, most notably cancer, where it contributes to tumor growth and metastasis by fostering the development of a vascular network.[4] This has made angiogenin a compelling target for therapeutic intervention.

This technical guide focuses on a specific peptide fragment, Angiogenin (108-122), derived from the C-terminal region of the full-length protein. This peptide has been identified as a competitive inhibitor of angiogenin, offering a potential avenue for the development of novel anti-angiogenic therapies.[2] This document provides an in-depth overview of the inhibitory mechanism of Angiogenin (108-122), supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition

Angiogenin (108-122) and its closely related C-terminal peptides function as competitive inhibitors of full-length angiogenin. The inhibitory activity is attributed to the peptide's ability to bind to the active site of angiogenin, thereby preventing the binding and cleavage of its natural substrates, such as transfer RNA (tRNA). This inhibition of ribonucleolytic activity directly translates to the suppression of angiogenin's pro-angiogenic functions.

Studies have shown that synthetic peptides corresponding to the C-terminal region of angiogenin effectively inhibit both its enzymatic and biological activities, whereas peptides from the N-terminal region show no such inhibitory effects. This highlights the critical role of the C-terminal domain in the function of angiogenin and as a target for inhibition.

Quantitative Data

| Inhibitor | Target | Assay Substrate | Inhibition Constant (Ki) |

| Angiogenin (108-123) | Full-length Angiogenin | transfer RNA (tRNA) | 278 µM |

This Ki value, although for a closely related peptide, suggests that Angiogenin (108-122) likely inhibits full-length angiogenin in the micromolar range. Further dose-response studies would be necessary to determine the precise IC50 and Ki values for Angiogenin (108-122).

Experimental Protocols

To assess the inhibitory activity of Angiogenin (108-122), several key experimental assays are employed. These assays are designed to measure the inhibition of both the enzymatic and biological functions of full-length angiogenin.

Ribonuclease Activity Inhibition Assay

This assay directly measures the ability of Angiogenin (108-122) to inhibit the ribonucleolytic activity of full-length angiogenin.

Principle: The assay quantifies the cleavage of a ribonucleic acid substrate (e.g., tRNA) by angiogenin in the presence and absence of the inhibitory peptide.

Protocol:

-

Reaction Setup: Prepare reaction mixtures in a suitable buffer (e.g., 0.1 M MES, 0.1 M NaCl, pH 6.0).

-

Inhibitor Pre-incubation: Add varying concentrations of Angiogenin (108-122) to a fixed concentration of full-length angiogenin and incubate for a defined period (e.g., 15 minutes at 25°C) to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the tRNA substrate.

-

Reaction Quenching: After a specific incubation time, stop the reaction by adding a precipitating agent (e.g., perchloric acid) to separate the uncleaved tRNA from the smaller, cleaved fragments.

-

Quantification: Centrifuge the samples to pellet the uncleaved tRNA. Measure the absorbance of the supernatant at 260 nm to quantify the amount of acid-soluble, cleaved RNA fragments.

-

Data Analysis: Plot the percentage of inhibition against the concentration of Angiogenin (108-122) to determine the IC50 value.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of Angiogenin (108-122) to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will form a network of tube-like structures in response to angiogenic stimuli. The inhibitory effect of a compound can be quantified by measuring the extent of tube formation.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with a pro-angiogenic concentration of full-length angiogenin in the presence of varying concentrations of Angiogenin (108-122). Include a positive control (angiogenin alone) and a negative control (vehicle).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software.

-

Data Analysis: Compare the extent of tube formation in the treated groups to the control groups to determine the inhibitory effect of Angiogenin (108-122).

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the anti-angiogenic activity of Angiogenin (108-122) in a living system.

Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a model for studying angiogenesis. The application of pro- or anti-angiogenic substances can modulate the growth of new blood vessels.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Sample Application: Prepare sterile, non-inflammatory carriers (e.g., filter paper discs or silicone rings) saturated with a solution of full-length angiogenin and varying concentrations of Angiogenin (108-122). Place the carriers on the CAM.

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

-

Observation and Quantification: On the day of analysis, observe the CAM under a stereomicroscope. Capture images of the area around the carrier. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.

Signaling Pathways and Experimental Workflows

Angiogenin exerts its effects through the activation of several intracellular signaling pathways, most notably the ERK1/2 and Akt pathways, which are crucial for cell proliferation, survival, and migration. By competitively inhibiting full-length angiogenin, Angiogenin (108-122) is expected to disrupt these downstream signaling cascades.

Angiogenin Signaling Pathway and Inhibition

References

- 1. ANG angiogenin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Biological Functions of Angiogenin C-terminal Fragments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), a 14.1 kDa member of the ribonuclease (RNase) A superfamily, is a potent mediator of neovascularization and plays critical roles in a variety of physiological and pathological processes.[1] While the full-length protein has been extensively studied, emerging evidence highlights the significant biological activities of its C-terminal fragments. These fragments can act as modulators of ANG's enzymatic and biological functions, presenting intriguing possibilities for therapeutic intervention, particularly in cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological functions of ANG C-terminal fragments, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

The Dual Role of the Angiogenin C-terminus

The C-terminal region of angiogenin plays a crucial and complex role in regulating its ribonucleolytic activity, which is essential for its biological functions.[2] This region has a dual function: it both obstructs the active site and participates in substrate binding.[2]

In its inactive conformation, the C-terminal tail of ANG folds into a short α-helix that partially blocks the substrate-binding site.[2] This steric hindrance is a key reason why ANG's ribonucleolytic activity is significantly lower than that of other members of the RNase A superfamily.[3] However, for ANG to become active, its C-terminal region must undergo a conformational change to allow substrate access to the catalytic residues. This activation can be potently stimulated by the ribosome, which binds to ANG and rearranges its C-terminus, thereby opening up the active site for tRNA cleavage.

Biological Functions of C-terminal Fragments

Synthetic peptides corresponding to the C-terminal region of ANG have been shown to inhibit both the enzymatic and biological activities of the full-length protein. This inhibitory action forms the basis for their potential therapeutic applications.

Inhibition of Angiogenesis

One of the most well-characterized functions of ANG is the induction of new blood vessel formation, a process known as angiogenesis. C-terminal fragments of ANG have been demonstrated to significantly decrease neovascularization elicited by the full-length protein. For instance, the peptide Ang(108-123) has been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) assay. This anti-angiogenic activity makes these fragments promising candidates for cancer therapy, where tumor growth is often dependent on the formation of new blood vessels.

Modulation of Enzymatic Activity

C-terminal peptides of ANG can directly inhibit its ribonucleolytic activity. This has been demonstrated through in vitro nuclease assays using tRNA as a substrate. The inhibitory effect is specific to C-terminal fragments, as peptides from the N-terminal region do not exhibit the same activity.

Regulation of Cell Proliferation and Survival

ANG is known to promote the proliferation of various cell types, including endothelial and cancer cells. By inhibiting the functions of full-length ANG, its C-terminal fragments can indirectly suppress cell proliferation. Furthermore, ANG and the tRNA-derived small RNAs (tiRNAs) it produces are involved in the cellular stress response and can protect cells from apoptosis. The modulation of ANG activity by its C-terminal fragments could therefore influence cell survival pathways.

Quantitative Data

The inhibitory potency of various ANG C-terminal fragments and related peptides has been quantified in several studies. The following tables summarize the available quantitative data.

| Peptide/Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| Ang C-terminal peptide | Angiogenin | Ribonucleolytic activity | Ki | 278 µM | |

| Peptide 1 (acetyl-LDDAEEWGG) | Angiogenin | Ribonucleolytic activity | Ki | 641 ± 53 µM | |

| Peptide 2 (acetyl-AEDYDYSWW) | Angiogenin | Ribonucleolytic activity | Ki | 56.4 ± 4.1 µM |

| Compound | Effect | Model | Dose/Concentration | Inhibition | Reference |

| Neomycin | Inhibition of ANG-induced angiogenesis | Chicken CAM assay | 20 ng per egg | Complete inhibition | |

| Neomycin | Inhibition of ANG-induced cell proliferation | Human endothelial cells | 50 µM | Abolished proliferation | |

| chANG and chGNA peptides | Inhibition of ANG-induced neovascularization | Chicken CAM assay | Not specified | Inhibition |

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is widely used to assess both pro- and anti-angiogenic substances.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator with humidity control

-

Sterile phosphate-buffered saline (PBS)

-

Filter paper disks (e.g., Whatman No. 1)

-

Test substance (e.g., ANG C-terminal fragment) and control vehicle

-

Stereomicroscope with a digital camera

-

70% ethanol

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.

-

Carefully place a sterile filter paper disk, previously saturated with the test substance or control, onto the CAM.

-

Seal the window with sterile tape and return the egg to the incubator.

-

After 48-72 hours of incubation, open the window and examine the CAM under a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessels converging towards the filter disk or by measuring the vessel density in the area.

-

Document the results by capturing images.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

24-well tissue culture plates

-

Test substance (e.g., ANG C-terminal fragment) and control vehicle

-

Inverted microscope with a digital camera

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a serum-reduced medium.

-

Add the test substance or control to the cell suspension.

-

Seed the HUVECs onto the solidified basement membrane matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Observe the formation of tube-like structures under an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

In Vitro tRNA Cleavage Assay

This assay measures the ribonucleolytic activity of ANG and its inhibition by C-terminal fragments.

Materials:

-

Recombinant human angiogenin

-

Yeast tRNA

-

ANG C-terminal fragment (inhibitor)

-

Reaction buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)

-

Denaturing polyacrylamide gel (e.g., 15%)

-

Urea

-

SYBR Gold nucleic acid stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Set up reaction mixtures containing tRNA and the reaction buffer.

-

For inhibition assays, pre-incubate ANG with the C-terminal fragment for a specified time.

-

Initiate the cleavage reaction by adding ANG (or the ANG-inhibitor mixture) to the tRNA solution.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reactions by adding a denaturing loading buffer containing urea.

-

Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Stain the gel with SYBR Gold and visualize the RNA fragments using a gel imaging system.

-

Quantify the cleavage by measuring the intensity of the tRNA fragments compared to the intact tRNA.

Signaling Pathways and Experimental Workflows

The biological effects of ANG and its C-terminal fragments are mediated through complex signaling pathways and cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key relationships.

References

- 1. Extracellular fragment of brain-specific angiogenesis inhibitor 1 suppresses endothelial cell proliferation by blocking alphavbeta5 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The C-terminal region of human angiogenin has a dual role in enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Angiogenin (108-122) and its Involvement in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a 14 kDa ribonuclease, is a multifaceted protein implicated in angiogenesis, tumorigenesis, and increasingly, in the pathology of neurodegenerative diseases. Loss-of-function mutations in the ANG gene are genetically linked to an increased risk of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease (PD), with emerging evidence suggesting a role in Alzheimer's disease (AD). This technical guide focuses on a specific C-terminal fragment of ANG, Angiogenin (108-122), a peptide known to inhibit the protein's enzymatic and biological activities. We delve into its mechanism of action, its role in neurodegenerative pathways, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its study. This document aims to be a comprehensive resource for researchers investigating ANG-related neurodegeneration and for professionals in drug development exploring ANG as a therapeutic target.

Introduction to Angiogenin and its C-Terminal Fragment (108-122)

Angiogenin is a member of the ribonuclease A superfamily and, despite its homology to pancreatic RNase A, exhibits significantly lower ribonucleolytic activity. This limited enzymatic function is, however, crucial for its diverse biological roles. ANG is a potent inducer of neovascularization and is involved in cell proliferation, survival, and migration.[1] In the central nervous system, ANG is expressed in motor neurons and is known to have neurotrophic and neuroprotective functions.[2]

The C-terminal region of ANG plays a critical role in modulating its enzymatic activity.[3] The synthetic peptide, Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, corresponds to this region and has been shown to act as a competitive inhibitor of ANG's functions.[4][5] Understanding the inhibitory properties of this peptide is pivotal for elucidating the pathological mechanisms of ANG loss-of-function in neurodegenerative diseases.

Angiogenin (108-122) in Neurodegenerative Diseases

The association between ANG mutations and neurodegenerative diseases underscores the importance of its normal function in neuronal health. Many of these pathogenic mutations are located in regions that affect the protein's stability or its enzymatic and nuclear translocation activities, functions that can be mimicked by the inhibitory action of Angiogenin (108-122).

-

Amyotrophic Lateral Sclerosis (ALS): Loss-of-function mutations in ANG are a recognized genetic risk factor for both familial and sporadic ALS. These mutations can impair ANG's neuroprotective capabilities, including its ability to promote motor neuron survival and neurite outgrowth. The inhibitory peptide Angiogenin (108-122) serves as a valuable tool to model this loss-of-function in vitro and in vivo, helping to dissect the pathways through which ANG deficiency contributes to motor neuron degeneration.

-

Parkinson's Disease (PD): Genetic studies have also identified a significantly higher frequency of ANG variants in PD patients compared to controls, suggesting a shared genetic link between ALS and PD. The neuroprotective effects of ANG have been observed in cellular models of PD, where it can protect against neurotoxin-induced cell loss. Investigating the impact of Angiogenin (108-122) in these models can clarify the role of ANG's enzymatic activity in the survival of dopaminergic neurons.

-

Alzheimer's Disease (AD): While the link is less established than for ALS and PD, some studies suggest a potential involvement of ANG in AD. A nonsense mutation in the ANG gene has been identified in an AD patient, and alterations in angiogenic signaling are observed in the AD brain. Further research using inhibitors like Angiogenin (108-122) is warranted to explore the role of ANG in the pathogenesis of AD.

Quantitative Data on Angiogenin Inhibition

The inhibitory effect of Angiogenin C-terminal peptides has been quantified in various assays. The following table summarizes key quantitative data for Angiogenin (108-122) and related peptides.

| Peptide | Parameter | Value | Substrate | Assay | Reference |

| Angiogenin (108-123) | Ki | 278 µM | tRNA | Ribonucleolytic Activity Assay | |

| Angiogenin (108-122) | Inhibition | 39% | tRNA | Ribonucleolytic Activity Assay | |

| Angiogenin (108-121) | Inhibition | Transient | Reticulocyte RNA | Cell-free Protein Synthesis |

Signaling Pathways

Full-length Angiogenin exerts its neuroprotective effects through the activation of pro-survival signaling pathways, most notably the PI3K/Akt pathway. This pathway is crucial for promoting cell survival, growth, and proliferation. In the context of glioblastoma, Angiogenin has also been shown to activate the NF-κB signaling pathway.

The inhibitory action of Angiogenin (108-122) is expected to antagonize these pathways. By blocking the enzymatic and receptor-binding functions of ANG, the 108-122 peptide likely leads to a downregulation of Akt phosphorylation and a subsequent decrease in pro-survival signals in neurons. This can, in turn, increase neuronal susceptibility to stress and apoptosis, mirroring the pathological effects of loss-of-function ANG mutations. The precise downstream effects of Angiogenin (108-122) on NF-κB signaling in neuronal cells remain an active area of investigation.

Figure 1: Proposed signaling pathway of Angiogenin and its inhibition by Angiogenin (108-122).

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibitory effects of Angiogenin (108-122).

Ribonucleolytic Activity Assay

This protocol is adapted from established methods for measuring the ribonuclease activity of Angiogenin and its inhibition.

Materials:

-

Recombinant human Angiogenin

-

Angiogenin (108-122) peptide

-

Yeast tRNA (or other suitable RNA substrate)

-

RNase-free water

-

Assay buffer (e.g., 100 mM MES, pH 6.0, 100 mM NaCl)

-

RNA precipitation solution (e.g., 10% perchloric acid)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Angiogenin (108-122) in RNase-free water.

-

Prepare reaction mixtures in RNase-free microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed concentration of Angiogenin (e.g., 1 µM), and varying concentrations of Angiogenin (108-122). Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the tRNA substrate to a final concentration of, for example, 1 mg/mL.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold RNA precipitation solution.

-

Incubate on ice for 10 minutes to allow for the precipitation of undigested RNA.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the acid-soluble digested RNA fragments, to a new tube.

-

Measure the absorbance of the supernatant at 260 nm.

-

Calculate the percentage of inhibition for each concentration of Angiogenin (108-122) relative to the control without the inhibitor.

Figure 2: Workflow for the ribonucleolytic activity inhibition assay.

Neuronal Cell Culture and Treatment

This protocol outlines a general procedure for treating a neuronal cell line (e.g., SH-SY5Y) with Angiogenin (108-122) to study its effects on cell viability in a neurodegenerative disease model.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

-

Neurotoxin to induce a disease phenotype (e.g., MPP+ for a Parkinson's model)

-

Angiogenin (108-122) peptide

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

Plate reader

Procedure:

-

Culture SH-SY5Y cells in a T75 flask until they reach 80-90% confluency.

-

Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

-

The next day, replace the medium with a fresh medium containing the desired concentrations of Angiogenin (108-122). Include a vehicle control.

-

Incubate for a specified pre-treatment time (e.g., 2 hours).

-

Introduce the neurotoxin (e.g., MPP+) to the wells at a concentration known to induce cell death. Maintain the Angiogenin (108-122) concentrations.

-

Incubate for a further 24-48 hours.

-

Assess cell viability using a standard assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Analyze the data to determine the effect of Angiogenin (108-122) on neurotoxin-induced cell death.

Conclusion and Future Directions

Angiogenin (108-122) is an invaluable tool for dissecting the role of ANG in the complex pathology of neurodegenerative diseases. Its ability to inhibit ANG's functions allows for the controlled study of the consequences of ANG loss-of-function. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate mechanisms by which ANG contributes to neuronal homeostasis and how its dysfunction leads to disease.

Future research should focus on:

-

Expanding the quantitative analysis of Angiogenin (108-122) inhibition with different substrates and in various cell types.

-

Elucidating the precise downstream signaling consequences of ANG inhibition in primary neuronal cultures and in vivo models of neurodegeneration.

-

Exploring the therapeutic potential of modulating ANG activity, for which Angiogenin (108-122) can serve as a lead compound for the development of more potent and specific inhibitors or as a tool to validate ANG as a therapeutic target.

By continuing to unravel the complexities of Angiogenin's role in the nervous system, we can pave the way for novel therapeutic strategies for devastating neurodegenerative diseases.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. pnas.org [pnas.org]

- 3. Assay for ribosome stimulation of angiogenin nuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal cell culture from transgenic zebrafish models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay for ribosome stimulation of angiogenin nuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Angiogenin (108-122) in Oncology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a potent 14.1 kDa angiogenic factor, is increasingly recognized for its pivotal role in tumor progression, not only by fostering neovascularization but also by directly promoting cancer cell proliferation and survival.[1][2] Its overexpression is correlated with poor prognosis across a spectrum of human cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide focuses on a specific antagonist, the synthetic peptide Angiogenin (108-122), which corresponds to the C-terminal region of the parent protein. This peptide fragment has demonstrated the ability to inhibit the critical enzymatic and biological functions of ANG, presenting a promising avenue for the development of novel anti-cancer agents. This document provides a detailed overview of its mechanism of action, a summary of key quantitative data, relevant experimental protocols, and visualizations of the associated molecular pathways and workflows.

Angiogenin: A Dual-Function Target in Cancer

Full-length angiogenin is a member of the ribonuclease (RNase) A superfamily, though its ribonucleolytic activity is significantly weaker than that of pancreatic RNase A.[1] This enzymatic activity, however, is indispensable for its biological functions. The pro-tumoral actions of ANG are multifaceted:

-

Induction of Angiogenesis: Secreted by tumor cells, ANG acts on endothelial cells to induce a cascade of events including cell migration, invasion, proliferation, and the formation of tubular structures, which are the hallmarks of new blood vessel formation.

-

Nuclear Translocation and rRNA Transcription: ANG is endocytosed by target cells and translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a process essential for cell growth and proliferation.

-

Signal Transduction: ANG binds to cell surface receptors, including a putative 170-kDa protein and actin, activating intracellular signaling pathways such as the ERK1/2 pathway, which in turn can regulate the expression of other proteins like matrix metallopeptidase-2 (MMP2) involved in invasion.

-

Direct Mitogen for Cancer Cells: Beyond its effects on the tumor microenvironment, ANG can directly promote the proliferation of cancer cells.

Given these critical roles, the inhibition of angiogenin represents a strategic approach to disrupt tumor growth and vascularization.

Angiogenin (108-122): A C-Terminal Inhibitory Peptide

The synthetic peptide Angiogenin (108-122), with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, corresponds to a segment of the C-terminal region of the full-length protein. Research has established that this region is crucial for ANG's biological activity, and peptides derived from it act as competitive inhibitors.

The primary mechanisms of inhibition by Angiogenin (108-122) and related C-terminal peptides are:

-

Inhibition of Ribonucleolytic Activity: The peptide directly interferes with the enzymatic function of ANG. This is a critical point of intervention, as the ribonucleolytic activity is essential for ANG's downstream effects.

-

Inhibition of Angiogenesis: By blocking ANG's function, the peptide effectively prevents the signaling cascade that leads to neovascularization.

Quantitative Data on Inhibitory Activity

The inhibitory effects of C-terminal angiogenin peptides have been quantified in several studies. The data highlights their potential as competitive antagonists of full-length angiogenin.

| Peptide Fragment | Assay Type | Substrate | Result | Citation |

| Angiogenin (108-122) | Ribonuclease Activity Assay | tRNA | 39% inhibition | |

| Angiogenin (108-123) | Ribonuclease Activity Assay | tRNA | Apparent Ki = 278 µM | |

| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | N/A | Significantly decreases neovascularization |

Key Experimental Protocols

The evaluation of Angiogenin (108-122) and other ANG inhibitors relies on a set of established in vitro and in vivo assays.

Ribonuclease Activity Assay

This assay quantitatively measures the inhibition of ANG's enzymatic activity.

-

Reagents and Materials: Recombinant human angiogenin, Angiogenin (108-122) peptide, transfer RNA (tRNA) substrate, appropriate buffer (e.g., 30 mM HEPES, pH 7.5, containing 30 mM NaCl), RNase-free water, and a method for quantifying RNA degradation (e.g., gel electrophoresis with densitometry or spectrophotometry).

-

Procedure:

-

Pre-incubate a fixed concentration of recombinant human angiogenin with varying concentrations of the Angiogenin (108-122) peptide in the reaction buffer for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the tRNA substrate to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).

-

Analyze the remaining intact tRNA. This can be done by running the samples on a denaturing polyacrylamide or agarose gel, staining with an RNA-specific dye (e.g., ethidium bromide or SYBR Green), and quantifying the band intensity.

-

Calculate the percentage of inhibition relative to a control reaction containing angiogenin but no inhibitory peptide.

-

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess pro- and anti-angiogenic activity.

-

Reagents and Materials: Fertilized chicken eggs, sterile saline, cortisone acetate-treated filter paper discs or other sterile carriers (e.g., gelatin sponges), recombinant human angiogenin, Angiogenin (108-122) peptide, stereomicroscope.

-

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the developing CAM.

-

On day 6 or 7, place the sterile carrier, previously soaked with the test substance, onto the CAM.

-

Positive Control: Carrier with recombinant human angiogenin.

-

Test Group: Carrier with recombinant human angiogenin plus Angiogenin (108-122).

-

Negative Control: Carrier with saline or buffer alone.

-

-

Seal the window and return the eggs to the incubator for another 48-72 hours.

-

Examine the CAMs under a stereomicroscope. The angiogenic response is scored by observing the number and orientation of blood vessels growing towards the carrier, typically appearing as a "spoke-wheel" pattern in positive controls.

-

Quantify the response by scoring on a scale or by counting the number of branching blood vessels within a defined area around the carrier. A significant reduction in vessel growth in the test group compared to the positive control indicates anti-angiogenic activity.

-

Xenograft Tumor Model

This in vivo model assesses the effect of a therapeutic agent on tumor growth in a living organism.

-

Reagents and Materials: Immunocompromised mice (e.g., athymic nude or SCID mice), human cancer cell line known to secrete angiogenin (e.g., PC-3 prostate cancer cells), cell culture medium, Matrigel (optional), Angiogenin (108-122) peptide formulated for in vivo delivery, calipers.

-

Procedure:

-

Harvest cultured human cancer cells and resuspend them in sterile saline or medium, potentially mixed with Matrigel to support initial tumor formation.

-

Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the treatment. This could involve local (peritumoral) or systemic (e.g., intraperitoneal) injection of Angiogenin (108-122) peptide according to a defined schedule (e.g., daily or several times a week). The control group receives a vehicle control.

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = (length × width²)/2).

-

At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., staining for blood vessel markers like CD31) to assess vascular density.

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

-

Visualizing Pathways and Processes

Signaling and Inhibition Pathway

The following diagram illustrates how Angiogenin (108-122) is proposed to inhibit the pro-angiogenic signaling of full-length Angiogenin.

Caption: Proposed inhibitory mechanism of Angiogenin (108-122) peptide.

Experimental Workflow: CAM Assay

This diagram outlines the key steps involved in the Chick Chorioallantoic Membrane (CAM) assay to test for anti-angiogenic activity.

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Logical Framework for Therapeutic Action

This diagram illustrates the logical progression from the molecular action of Angiogenin (108-122) to its potential anti-cancer effect.

Caption: Logical framework for the anti-cancer effect of Angiogenin (108-122).

Conclusion and Future Directions

The Angiogenin (108-122) peptide represents a rationally designed antagonist targeting a key driver of tumor progression. Its ability to inhibit both the enzymatic and pro-angiogenic functions of full-length angiogenin provides a strong foundation for its therapeutic potential. The data, though preliminary, suggests that C-terminal peptides of angiogenin are viable candidates for further drug development.

Future research should focus on:

-

Pharmacokinetic Optimization: As a peptide, Angiogenin (108-122) will likely have a short in vivo half-life. Medicinal chemistry efforts to improve stability and bioavailability, such as cyclization or incorporation of non-natural amino acids, are warranted.

-

Combination Therapies: Evaluating Angiogenin (108-122) in combination with standard chemotherapy or other anti-angiogenic agents (e.g., VEGF inhibitors) could reveal synergistic effects.

-

In-depth Mechanistic Studies: Further elucidation of the precise binding interactions and downstream signaling consequences of inhibition will aid in the design of more potent second-generation inhibitors, including peptidomimetics or small molecules inspired by the peptide's structure.

References

- 1. Angiogenin and Fragments [biosyn.com]

- 2. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the structure, function, and use of angiogenin in malignant tumours - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Angiogenin (108-122) with Cell Surface Actin: A Technical Guide for Researchers

Abstract

Angiogenin (ANG), a 14 kDa protein, is a potent inducer of neovascularization and a critical factor in tumor growth and development.[1][2] Its biological functions are multifaceted, involving enzymatic activity, receptor binding, and nuclear translocation.[3][4] A pivotal interaction for its pro-angiogenic effects is its binding to actin on the surface of endothelial cells.[5] This interaction initiates a cascade of events leading to extracellular matrix degradation, a prerequisite for cell invasion and migration. The C-terminal region of angiogenin, specifically the peptide fragment 108-122, has been identified as a key modulator of this process, capable of inhibiting ANG's biological activities. This technical guide provides an in-depth overview of the interaction between the Angiogenin (108-122) peptide and cell surface actin, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and workflows.

Molecular Interaction and Binding Characteristics

The binding of angiogenin to cell surface actin is a high-affinity interaction considered an essential step in the angiogenic process. This interaction is not merely a structural linkage but a functional one that directly influences the cellular microenvironment. The formation of the angiogenin-actin complex on the endothelial cell surface enhances the activity of cell-associated protease systems, leading to the degradation of the basement membrane and extracellular matrix (ECM). This proteolytic activity is crucial for allowing endothelial cells to invade the perivascular tissue and form new blood vessels.

The peptide fragment encompassing residues 108-122 of angiogenin (Sequence: ENGLPVHLDQSIFRR) is of significant interest as it corresponds to a C-terminal region that can inhibit the enzymatic and biological functions of the full-length protein. Synthetic peptides from this region have been shown to decrease angiogenin-induced neovascularization, suggesting they act as competitive inhibitors.

Quantitative Data on Angiogenin-Actin Interaction

The following table summarizes key quantitative parameters that characterize the interaction between angiogenin and actin, as well as the inhibitory effects of the C-terminal peptide.